molecular formula C8H9BrN2O2 B1604368 5-Bromo-N-ethyl-2-nitroaniline CAS No. 813448-98-5

5-Bromo-N-ethyl-2-nitroaniline

Cat. No.: B1604368
CAS No.: 813448-98-5
M. Wt: 245.07 g/mol
InChI Key: CLDFNRWDFOWGLC-UHFFFAOYSA-N
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Description

5-Bromo-N-ethyl-2-nitroaniline is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, ethyl, and nitro groups

Scientific Research Applications

5-Bromo-N-ethyl-2-nitroaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the production of dyes, pigments, and other materials with specific electronic or optical properties.

Safety and Hazards

5-Bromo-N-ethyl-2-nitroaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective equipment and in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-ethyl-2-nitroaniline typically involves a multi-step process:

    Nitration: The introduction of a nitro group (-NO2) to the benzene ring. This is usually achieved by treating the starting material with a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The addition of a bromine atom to the benzene ring. This can be done using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Ethylation: The introduction of an ethyl group (-C2H5) to the nitrogen atom. This can be achieved using ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-ethyl-2-nitroaniline can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group (-OCH3).

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), iron (Fe) with hydrochloric acid (HCl).

    Nucleophiles: Sodium methoxide (NaOCH3), potassium hydroxide (KOH), sodium cyanide (NaCN).

Major Products

    Reduction: 5-Amino-N-ethyl-2-nitroaniline.

    Substitution: 5-Methoxy-N-ethyl-2-nitroaniline.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-nitroaniline: Similar structure but lacks the ethyl group.

    5-Bromo-N-tert-butyl-2-nitroaniline: Similar structure but has a tert-butyl group instead of an ethyl group.

    4-Bromo-N-ethyl-2-nitroaniline: Similar structure but with the bromine atom in a different position.

Uniqueness

5-Bromo-N-ethyl-2-nitroaniline is unique due to the specific combination of its functional groups, which can confer distinct chemical and physical properties. The presence of the ethyl group on the nitrogen atom can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-N-ethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-10-7-5-6(9)3-4-8(7)11(12)13/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDFNRWDFOWGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647931
Record name 5-Bromo-N-ethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813448-98-5
Record name 5-Bromo-N-ethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-2-fluoro-nitrobenzene (6 g, 27.3 mmol), methylamine (2M in MeOH, 34.1 mL, 68.2 mmol, 2.5 eq) and EtOH (80 mL) is stirred for 15 h at 85° C., allowed to cool and concentrated. The residue purified by trituration to afford 6 g of the title compound as an yellow solid: tR=5.13 min (System 1).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
34.1 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The mixture of 4-bromo-2-fluoro-1-nitrobenzene (5 g) and ethylamine (2 M in THF, 17.05 ml) was stirred at room temperature for 2 h and at 50° C. for 2 h. After concentration of the mixture, the residue was quenched with saturated NaHCO3 solution at room temperature and extracted with EtOAc. The organic layer was separated, washed with water and brine, dried over MgSO4 and concentrated in vacuo. The progress of the reaction was followed by NMR, but 4-bromo-2-fluoro-1-nitrobenzene was remained. The resulting residue was dissolved in EtOH (25 ml), and heated with potassium carbonate (6.28 g) and ethylamine (15.6 M in water, 1.47 ml) at 50° C. for 2 h. The resulting suspension was filtered. The precipitate was washed with EtOH and water and dried to give the title compound (4.45 g) as a pale yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
17.05 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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